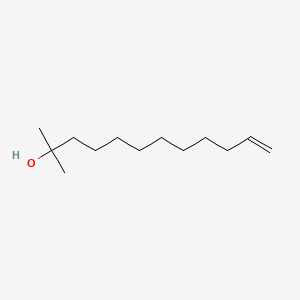

2-Methyldodec-11-en-2-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

34386-60-2 |

|---|---|

Molecular Formula |

C13H26O |

Molecular Weight |

198.34 g/mol |

IUPAC Name |

2-methyldodec-11-en-2-ol |

InChI |

InChI=1S/C13H26O/c1-4-5-6-7-8-9-10-11-12-13(2,3)14/h4,14H,1,5-12H2,2-3H3 |

InChI Key |

XMZZQSLRRDAHIW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCCCCCCC=C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Total Synthesis of 2 Methyldodec 11 En 2 Ol

Retrosynthetic Analyses and Strategic Approaches

Retrosynthetic analysis is the foundational process for planning the synthesis of complex organic molecules by mentally working backward from the target structure. scribd.com For 2-methyldodec-11-en-2-ol, the analysis begins by identifying the key functional groups: a tertiary alcohol and a terminal alkene.

A primary retrosynthetic disconnection involves the terminal alkene, which can be formed from a corresponding terminal alkyne through a functional group interconversion (FGI). This leads to the precursor 2-methyldodec-11-yn-2-ol . youtube.comepa.gov This alkyne is a valuable intermediate because the triple bond is a versatile functional group for further transformations. youtube.com

The second key disconnection breaks the carbon-carbon bond adjacent to the tertiary alcohol. This C-C bond can be formed by the nucleophilic addition of an organometallic reagent to a ketone. This leads to two primary synthons: a C10-alkynyl nucleophile and a simple acetone (B3395972) electrophile (or its equivalent). The corresponding reagents would be an acetylide anion (derived from 1-decyne) and acetone.

Stereoselective and Enantioselective Synthetic Routes

The C2 position of this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. Enantioselective synthesis aims to produce one of these enantiomers preferentially over the other. wikipedia.org This is crucial in fields like pharmaceuticals and materials science, where different enantiomers can have vastly different biological activities or properties. wikipedia.org

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org Terpenes, amino acids, and sugars are common components of the chiral pool. nih.gov For the synthesis of a chiral this compound, one could envision starting with a molecule like (R)- or (S)-citronellal. Citronellal possesses a chiral center and a carbon skeleton that, through a series of well-established chemical modifications (e.g., oxidation, chain extension, and reduction), could be elaborated into the target structure, preserving the initial chirality. nih.gov This strategy leverages nature's ability to produce enantiopure compounds to simplify the synthetic challenge. wikipedia.org

Alternatively, a chiral auxiliary can be employed. This involves temporarily attaching a chiral molecule to an achiral precursor to direct the stereochemical outcome of a subsequent reaction. For instance, a precursor carboxylic acid could be coupled to an Evans chiral auxiliary. The resulting chiral imide would then direct the stereoselective alkylation or addition reactions, after which the auxiliary is removed to yield the enantiomerically enriched product.

Asymmetric catalysis is a powerful strategy where a small amount of a chiral catalyst generates a large quantity of a chiral product. nobelprize.org This approach is often more efficient than using stoichiometric chiral reagents. wiley.com In the context of synthesizing this compound, a key step is the addition of a nucleophile to a carbonyl group. While asymmetric Grignard reactions are challenging, related additions of organozinc or other organometallic reagents to aldehydes or ketones can be rendered highly enantioselective using chiral ligands or catalysts.

For example, a prochiral ketone precursor could be subjected to an asymmetric alkylation using a dialkylzinc reagent in the presence of a chiral catalyst, such as one derived from amino alcohols or BINOL. Similarly, asymmetric hydroformylation of a precursor alkene could be used to introduce a chiral aldehyde, which is then converted to the target alcohol. The development of catalysts like Noyori's (R)- and (S)-BINAP-Ru(II) complexes has revolutionized the field, enabling highly enantioselective hydrogenations and other transformations that can be applied to the synthesis of chiral alcohols. nobelprize.org

Throughout an enantioselective synthesis, it is critical to measure the purity of the desired enantiomer. nih.gov This is quantified as the enantiomeric excess (ee), which represents the percentage of one enantiomer in excess of the other. wikipedia.org A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%. wikipedia.org

Several analytical techniques are used to determine the ee of chiral intermediates.

Chiral High-Performance Liquid Chromatography (HPLC): This is a standard method where the enantiomers are separated on a column containing a chiral stationary phase. The different interactions of the enantiomers with the chiral phase lead to different retention times, allowing for their quantification. bohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectra of enantiomers are identical. However, by reacting the chiral intermediate with a chiral derivatizing agent (CDA), such as Mosher's acid or its acid chloride, a mixture of diastereomers is formed. mdpi.com Diastereomers have different physical properties and thus distinct NMR spectra, allowing the ratio of the two to be determined, which directly corresponds to the ee of the original intermediate. bohrium.com

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It can be used to determine the ee and absolute configuration of a sample, sometimes using multivariate regression models for complex mixtures. rsc.org

Convergent and Linear Synthesis Strategies

There are two primary strategies for assembling a complex molecule: linear and convergent synthesis.

A convergent synthesis , in contrast, involves preparing different fragments of the molecule independently. wikipedia.org These fragments are then joined together (coupled) near the end of the synthesis to form the final product. numberanalytics.com Based on the retrosynthetic analysis, a convergent route for this compound would involve the separate synthesis of the C10-alkynyl fragment and its subsequent coupling with an acetone-derived fragment. This approach is generally more efficient for several reasons:

Increased Efficiency: Synthesizing fragments in parallel saves time and resources. fiveable.me

Easier Purification: Intermediates are smaller and often easier to purify than the larger, more complex intermediates in a linear sequence.

| Strategy | Description | Example Pathway (Hypothetical) | Overall Yield Calculation (Assuming 90% yield per step) |

|---|---|---|---|

| Linear Synthesis | Step-by-step construction in a single sequence. | A → B → C → D → E → F (6 steps) | 0.906 ≈ 53.1% |

| Convergent Synthesis | Independent synthesis of fragments followed by coupling. | Fragment 1: A → B → C (3 steps) Fragment 2: D → E (2 steps) Coupling: C + E → F (1 step) | Longest sequence is 4 steps (A→B→C→F). Yield ≈ 0.904 ≈ 65.6% |

Functional Group Interconversions and Selective Transformations (e.g., selective reduction/oxidation of alkynes/alkenes)

Functional group interconversions (FGIs) are fundamental reactions that transform one functional group into another without altering the carbon skeleton. ub.eduimperial.ac.uk In the synthesis of this compound, the most critical FGI is the selective reduction of the terminal alkyne in the precursor, 2-methyldodec-11-yn-2-ol.

The goal is to achieve a semi-hydrogenation , reducing the alkyne to an alkene without further reduction to an alkane. researchgate.net To produce the Z-alkene (cis), specific catalysts are required.

Lindlar's Catalyst: This is a "poisoned" palladium catalyst, typically palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline. csic.es It is highly effective for the syn-hydrogenation of alkynes to cis-alkenes because the poisoned surface is not active enough to reduce the resulting alkene. youtube.com

Other Reagents: Other methods for cis-alkene synthesis include hydrogenation with P-2 nickel catalyst or hydroboration-protonolysis of the alkyne.

Selective oxidation is another key class of transformations. nih.govresearchgate.net For instance, if a synthesis started from a precursor with an alcohol at a different position, it might need to be oxidized to a ketone before the Grignard addition. Reagents like pyridinium (B92312) chlorochromate (PCC) or Swern oxidation are used for the controlled oxidation of primary or secondary alcohols to aldehydes or ketones, respectively. fiveable.me The ability to selectively transform one functional group in the presence of others is a hallmark of modern synthetic chemistry. beilstein-journals.org

Chemoenzymatic Synthetic Approaches

The synthesis of chiral tertiary alcohols such as this compound presents a significant challenge in organic chemistry due to the steric hindrance around the quaternary carbon center. rsc.orgrsc.org Chemoenzymatic methods, which combine the selectivity of enzymes with traditional chemical reactions, offer a powerful strategy to overcome these hurdles. nih.govrug.nlnih.gov These approaches primarily focus on the kinetic resolution of a racemic mixture of the tertiary alcohol, where an enzyme selectively catalyzes the transformation of one enantiomer, allowing for the separation of both. rsc.orgmdpi.com

Lipases are the most extensively used enzymes for the kinetic resolution of alcohols due to their operational simplicity, broad substrate tolerance, and high enantioselectivity. mdpi.comresearchgate.net The principle of lipase-catalyzed kinetic resolution involves the enantioselective acylation of the alcohol or the hydrolysis of its corresponding ester. For a racemic tertiary alcohol, the enzyme will preferentially acylate one enantiomer (e.g., the (R)-enantiomer) at a much higher rate than the other, leaving the unreacted enantiomer (e.g., the (S)-enantiomer) in high enantiomeric excess. rsc.org

The successful resolution of tertiary alcohols is often more challenging than for secondary alcohols because of the difficulty in accommodating the bulky substrate in the enzyme's active site. rsc.orgresearchgate.net However, research has demonstrated that certain lipases, particularly lipase (B570770) A from Candida antarctica (CAL-A), are effective in the resolution of various tertiary alcohols. rsc.orgresearchgate.net The efficiency and enantioselectivity of these resolutions are highly dependent on the substrate structure, the acyl donor, and the reaction solvent.

For instance, studies on analogous tertiary alcohols have shown that the presence of other functional groups in the molecule can significantly influence the outcome. The lipase-catalyzed acetylation of 1,1-disubstituted 1,2-diols, for example, occurs efficiently at the primary hydroxyl group, with the enantioselectivity being controlled by the stereochemistry of the tertiary carbinyl center. acs.orgnih.gov

A more advanced strategy is dynamic kinetic resolution (DKR), which combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. mdpi.com This allows for a theoretical yield of 100% for a single enantiomer of the product. The racemization is typically achieved using a compatible metal catalyst. mdpi.com While highly effective for secondary alcohols, the application of DKR to tertiary alcohols is more complex because their racemization cannot be achieved through a simple catalytic redox process and often requires harsher conditions that may not be compatible with the enzyme. mdpi.comacs.org Nevertheless, progress has been made using vanadium-based catalysts in combination with lipases for the DKR of certain tertiary alcohols. mdpi.com

The findings from various studies on the enzymatic resolution of tertiary alcohols provide a framework for developing a chemoenzymatic route to enantiomerically pure this compound. The data below summarizes results for the kinetic resolution of representative tertiary alcohols, illustrating the potential of these methods.

| Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee %) of Alcohol | Enantiomeric Excess (ee %) of Acetate | Enantioselectivity (E) |

|---|---|---|---|---|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | Candida antarctica Lipase A (CAL-A) | Vinyl acetate | Diisopropyl ether | 50 | >99 | 98 | >200 |

| 1-Methyl-2,3-dihydro-1H-inden-1-ol | Candida antarctica Lipase A (CAL-A) | Vinyl acetate | Diisopropyl ether | 50 | >99 | 97 | >200 |

| (±)-2-Phenyl-1,2-butanediol | Lipase AK | Isopropenyl acetate | Diisopropyl ether | - | - | - | 1 (No selectivity) |

| (±)-2-Phenylglycidol | Lipase AK | Isopropenyl acetate | Isopropenyl acetate | 51 | >97 | 94 | 153 |

Data for this table is compiled from studies on the kinetic resolution of various tertiary alcohols, which serve as models for the potential synthesis of this compound. researchgate.netacs.org

| Substrate | Enzyme | Racemization Catalyst | Acyl Donor | Yield (%) of Acetate | Enantiomeric Excess (ee %) of Acetate |

|---|---|---|---|---|---|

| (S)-1,2,3,4-tetrahydronaphthalene-1-ol | Candida antarctica Lipase A (CAL-A) | V-MPS | Vinyl acetate | 77 | >99 |

This table illustrates the application of DKR to a tertiary alcohol, a methodology that could be adapted for this compound. mdpi.com V-MPS refers to a vanadium-based catalyst immobilized on a mesoporous silica (B1680970) support.

These chemoenzymatic strategies, particularly lipase-catalyzed kinetic resolution, represent a viable and green alternative for obtaining enantiomerically enriched this compound, a key chiral building block. researchgate.net The development of a specific protocol would involve screening various lipases and reaction conditions to optimize both the reaction rate and the enantioselectivity for the target molecule.

Advanced Spectroscopic Analysis and Structural Elucidation Techniques for 2 Methyldodec 11 En 2 Ol

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy serves as the cornerstone for the structural elucidation of 2-methyldodec-11-en-2-ol, enabling the precise mapping of its carbon-hydrogen framework.

The regiochemistry of this compound, which defines the specific placement of the hydroxyl group and the terminal double bond, is unequivocally established through the analysis of ¹H and ¹³C NMR spectra. The ¹³C NMR spectrum distinctly shows a signal for a quaternary carbon (C-2) in the downfield region typical for an oxygen-bearing carbon, confirming the position of the tertiary alcohol. beilstein-journals.org The terminal alkene is confirmed by signals corresponding to a methylene (B1212753) (CH₂) and a methine (=CH) group in the characteristic olefinic region of both ¹H and ¹³C NMR spectra. beilstein-journals.org

While standard NMR can confirm the regiochemistry, advanced techniques are required to elucidate stereochemistry if chiral centers were present. For analogous unsaturated alcohols, two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. d-nb.info NOESY detects through-space interactions between protons, providing crucial data for determining the relative configuration of substituents. While this compound itself is achiral, these methods are vital for stereochemical assignments in related chiral natural products. d-nb.info The principles of using chromatographic methods coupled with mass spectrometry, as detailed for unsaturated bile alcohols, can also be applied to separate and identify potential regioisomers, ensuring the purity of the analyzed sample. nih.gov

Below are the characteristic NMR spectral data for this compound. beilstein-journals.org

¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| 1 (CH₃) | 1.21 | 29.4 | s |

| 2 (C-OH) | - | 71.0 | - |

| 3 (CH₂) | 1.43 | 44.0 | t |

| 4-9 (CH₂) | 1.27-1.39 | 23.9 - 29.6 | m |

| 10 (CH₂) | 2.04 | 33.8 | q |

| 11 (=CH) | 5.81 | 139.2 | ddt |

| 12 (=CH₂) | 4.92 - 4.99 | 114.1 | m |

Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating the conformational dynamics of molecules. For flexible molecules like this compound, DNMR studies, typically involving variable-temperature (VT) NMR experiments, can provide quantitative information about the energy barriers associated with bond rotations and other conformational interconversions. researchgate.net

In the context of this compound, the primary focus of DNMR would be the rotational barrier around the C2-C3 bond. At low temperatures, the rotation around this bond might become slow on the NMR timescale, potentially leading to the observation of distinct signals for different conformers (rotamers). As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal. researchgate.net Analysis of the spectra at different temperatures allows for the calculation of the activation energy for this rotational process. Such studies on related allylic alcohols have been instrumental in understanding how molecular conformation influences reactivity. diva-portal.orgresearcher.life

Isotopic labeling, particularly with deuterium (B1214612) (²H), is a crucial tool for elucidating reaction mechanisms and biosynthetic pathways. d-nb.infonih.gov In studies involving this compound, deuterium labeling can provide unambiguous evidence for the origin of specific atoms and the stereochemical course of reactions. d-nb.info

For instance, if this compound were a product of a biosynthetic pathway, feeding experiments with deuterium-labeled precursors could be performed. beilstein-journals.org The position and extent of deuterium incorporation in the final product, determined by ¹H, ²H, and ¹³C NMR spectroscopy, would reveal key steps in its formation. For example, the use of deuterium oxide (D₂O) as a solvent during a synthesis or enzymatic reaction can determine if and where a protonation step occurs by observing the incorporation of deuterium. d-nb.info This method has been successfully used to investigate the mechanisms of terpene cyclases, which often produce unsaturated alcohol structures. d-nb.infoboku.ac.at

Mass Spectrometry (MS) in Structural Characterization and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique that provides information on the molecular weight and elemental composition of a compound, and through fragmentation analysis, offers detailed structural insights.

Tandem mass spectrometry (MS/MS) is an advanced technique that allows for the detailed structural analysis of ions by inducing fragmentation. researchgate.net In a typical MS/MS experiment for this compound, the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) would be mass-selected in the first stage of the mass spectrometer. This selected ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller fragment ions. The resulting fragments are analyzed in the second stage of the mass spectrometer, producing a daughter ion spectrum. mdpi.comresearchgate.net

The fragmentation pattern is highly characteristic of the molecule's structure. For this compound, key fragmentation pathways would include:

Loss of a water molecule (H₂O) from the protonated molecule.

Cleavage of the C-C bond adjacent to the tertiary alcohol (α-cleavage), resulting in a stable oxonium ion.

Fragmentations along the long alkyl chain, producing a series of characteristic ions separated by 14 Da (corresponding to CH₂ groups).

Analyzing these fragmentation pathways allows for the confirmation of the positions of the hydroxyl group and the double bond. researchgate.netacs.org

Hypothetical MS/MS Fragmentation Data for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 199.206 | 181.195 | H₂O | [C₁₃H₂₅]⁺ |

| 199.206 | 167.180 | CH₄O | [C₁₂H₂₃]⁺ |

| 199.206 | 59.049 | C₁₀H₁₈ | [C₃H₇O]⁺ (α-cleavage) |

High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. chimia.chjeolusa.com This precision allows for the unambiguous determination of a molecule's elemental composition. nih.gov

For this compound, the molecular formula is C₁₃H₂₆O. The theoretical exact mass of its molecular ion can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁶O). HRMS can measure this mass with sufficient accuracy to distinguish it from other ions that have the same nominal mass but different elemental formulas (isobars). chimia.ch For example, a compound with the formula C₁₂H₂₂O₂ would also have a nominal mass of 198, but its exact mass would be different from that of C₁₃H₂₆O, a distinction easily made by HRMS. This capability is crucial for confirming the identity of a newly synthesized or isolated compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. wikipedia.orgrenishaw.com Each covalent bond within a molecule vibrates at specific frequencies, and by measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect), one can identify the functional groups present. savemyexams.comlibretexts.org For a non-linear molecule like this compound, with 49 atoms, there are theoretically 3N-6, or 141, normal modes of vibration. wikipedia.orglibretexts.org These vibrations include stretching (symmetric and asymmetric) and bending (scissoring, rocking, wagging, and twisting). libretexts.org

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its tertiary alcohol and terminal alkene functionalities. savemyexams.comlibretexts.org The most prominent feature for the alcohol is a broad absorption band in the region of 3500-3200 cm⁻¹, which is indicative of the O-H stretching vibration, broadened due to intermolecular hydrogen bonding. docbrown.info A C-O stretching vibration for a tertiary alcohol would typically appear in the 1200-1100 cm⁻¹ range. libretexts.org

The terminal alkene group gives rise to several distinct signals. libretexts.org The stretching vibration of the C=C double bond is expected around 1645 cm⁻¹. The =C-H stretching vibration occurs just above 3000 cm⁻¹ (typically 3080-3010 cm⁻¹). Furthermore, characteristic =C-H bending vibrations (out-of-plane) are expected in the 1000-900 cm⁻¹ region. libretexts.org

Raman spectroscopy provides complementary information. While the polar O-H bond gives a weak Raman signal, the non-polar C=C double bond and the C-C backbone produce strong Raman scattering peaks, making it an excellent tool for analyzing the carbon skeleton. renishaw.com

Expected Vibrational Modes for this compound

This table presents expected frequency ranges for the key functional groups in this compound based on established spectroscopic data for similar compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Type |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch (H-bonded) | 3500 - 3200 (Broad) | IR (Strong) |

| Alcohol (C-O) | C-O Stretch | 1200 - 1100 | IR (Strong) |

| Alkene (C=C) | C=C Stretch | 1680 - 1640 | IR (Medium), Raman (Strong) |

| Alkene (=C-H) | =C-H Stretch | 3100 - 3000 | IR (Medium) |

| Alkene (=C-H) | =C-H Bend | 1000 - 900 | IR (Strong) |

Chiroptical Methods for Absolute Configuration Determination (e.g., Optical Rotation, Circular Dichroism)

The carbon atom at the C-2 position of this compound is a stereocenter, as it is bonded to four different groups: a hydroxyl (-OH) group, a methyl (-CH₃) group, a non-9-enyl chain, and another methyl group. This chirality means the molecule can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. libretexts.org Chiroptical methods are essential for distinguishing between and characterizing these enantiomers.

Optical Rotation is a fundamental technique for analyzing chiral compounds. wikipedia.org Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. libretexts.org The dextrorotatory enantiomer, designated (+), rotates light clockwise, while the levorotatory enantiomer, designated (–), rotates it counter-clockwise. libretexts.org The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). libretexts.org A 50:50 mixture of the two enantiomers, known as a racemic mixture, exhibits no optical activity as the rotations cancel each other out. wikipedia.orglibretexts.org While optical rotation can distinguish between enantiomers and determine their purity, it generally cannot be used to assign the absolute configuration (R or S) without comparison to a known standard. libretexts.org

Circular Dichroism (CD) spectroscopy is another powerful chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.orgwiley.com This phenomenon is observed in the absorption bands of optically active molecules. wikipedia.org CD spectroscopy can provide detailed structural information about chiral molecules. plos.orgnih.gov For a molecule like this compound, the chromophores (the C=C and O-H groups) are not inherently chiral, but they are in a chiral environment, which can give rise to a CD signal. The resulting CD spectrum is a unique fingerprint for a specific enantiomer and can be used, often in conjunction with quantum-mechanical calculations, to determine the absolute configuration of the stereocenter. rsc.org

X-ray Crystallography of Derivatives for Definitive Structural Assignment

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound. wikipedia.orglibretexts.org It works by analyzing the diffraction pattern produced when a beam of X-rays strikes a single crystal of the substance. nih.gov This analysis yields a precise three-dimensional map of the electron density within the crystal, from which atomic positions, bond lengths, bond angles, and, crucially, the absolute stereochemistry can be determined. wikipedia.org

This compound, being a long-chain alcohol, is likely an oil or a low-melting-point solid at room temperature, making it difficult to obtain the high-quality single crystals required for X-ray diffraction analysis. A common strategy to overcome this is to synthesize a solid derivative of the molecule. scirp.org For an alcohol, suitable derivatives might include esters (e.g., benzoate, p-nitrobenzoate) or urethanes, which are often highly crystalline.

The process would involve reacting the chiral alcohol with a suitable achiral reagent to form a solid, crystalline derivative. Once suitable crystals are grown, they are exposed to an X-ray beam. The resulting diffraction data allows for the unambiguous assignment of the R or S configuration at the C-2 stereocenter. This experimental result provides the ultimate proof of the molecule's absolute configuration. libretexts.org While this technique is definitive, no published crystal structures of this compound or its derivatives were found in the searched literature. hawaii.eduumn.edu

Chemical Reactivity, Derivatization, and Analog Synthesis of 2 Methyldodec 11 En 2 Ol

Reactions at the Alcohol Moiety

The tertiary alcohol group in 2-methyldodec-11-en-2-ol presents a unique set of reactive properties. While sterically hindered, it can undergo several key transformations.

Esterification, Etherification, and Oxidation Reactions

Esterification and Etherification: The formation of esters and ethers from the tertiary alcohol of this compound is feasible, though often requires specific conditions to overcome steric hindrance. Acid-catalyzed esterification with carboxylic acids can be slow. More efficient methods typically involve the use of more reactive acylating agents, such as acid chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acid byproduct. Similarly, etherification, such as the Williamson ether synthesis, would necessitate the formation of the corresponding alkoxide, which can then react with an alkyl halide.

Oxidation Reactions: Tertiary alcohols are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbinol carbon. pearson.comsltchemicals.com However, tertiary allylic alcohols like this compound can undergo oxidation through an allylic transposition. The Babler oxidation, which uses pyridinium (B92312) chlorochromate (PCC), is a notable example of a reaction that can oxidize tertiary allylic alcohols to α,β-unsaturated ketones. wikipedia.org This reaction proceeds through the formation of a chromate (B82759) ester, followed by a pearson.compearson.com-sigmatropic rearrangement and subsequent oxidation to yield the enone product. wikipedia.org While effective, this method involves the use of toxic hexavalent chromium. wikipedia.org Alternative, less toxic oxidizing agents and catalytic systems are continually being explored for such transformations. wikipedia.org Another reagent that can be used for this type of oxidation is Bobbitt's reagent. pearson.com Jones' reagent, under strongly acidic conditions, can also facilitate the oxidation of tertiary allylic alcohols, likely proceeding through a carbocation intermediate formed by the dehydration of the alcohol. stackexchange.com

Table 1: Representative Oxidation Reactions of Tertiary Allylic Alcohols

| Reaction Name | Reagent(s) | Product Type | Notes |

|---|---|---|---|

| Babler Oxidation | Pyridinium Chlorochromate (PCC) | α,β-Unsaturated Ketone | High yield, but uses toxic chromium. wikipedia.org |

| Jones Oxidation | CrO₃, H₂SO₄, Acetone (B3395972) | α,β-Unsaturated Ketone | Proceeds via a carbocation intermediate. stackexchange.com |

| Bobbitt's Reagent | Not specified in snippets | Not specified in snippets | Mentioned as a reagent for this transformation. pearson.com |

Reactions Involving Protective Group Chemistry

To perform selective reactions on the alkene moiety without interference from the alcohol group, the hydroxyl group can be temporarily protected. Common protecting groups for tertiary alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) ether. chemistrytalk.orgmasterorganicchemistry.comchemistrysteps.com The formation of a TBDMS ether is typically achieved by reacting the alcohol with tert-butyldimethylsilyl chloride in the presence of a base like imidazole. chemistrysteps.com This silyl ether is robust and stable to a wide range of reaction conditions, including those used for hydrogenation or epoxidation of the alkene. masterorganicchemistry.com Deprotection is readily accomplished using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). chemistrysteps.com Other potential protecting groups include the tetrahydropyranyl (THP) group, which forms an acetal (B89532) that is stable under basic conditions but can be removed with acid. chemistrysteps.com

Table 2: Common Protecting Groups for Tertiary Alcohols

| Protecting Group | Reagents for Protection | Reagents for Deprotection | Stability |

|---|---|---|---|

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | Tetrabutylammonium fluoride (TBAF) | Stable to many reagents, cleaved by fluoride ions. chemistrytalk.orgmasterorganicchemistry.comchemistrysteps.com |

| Tetrahydropyranyl (THP) | Dihydropyran, Acid catalyst | Aqueous acid | Stable to bases, nucleophiles, and reductants. chemistrysteps.comuwindsor.ca |

Transformations of the Alkene Functionality

The terminal double bond in this compound is susceptible to a variety of addition and oxidation reactions, allowing for extensive modification of the carbon skeleton.

Epoxidation and Hydroxylation Reactions

Epoxidation: The terminal alkene can be converted to an epoxide, 2-methyl-2-(oxiran-2-yldecyl)ethanol, through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.comyoutube.com This reaction is a concerted process and is generally stereospecific. youtube.com Other epoxidation reagents include hydrogen peroxide in the presence of a catalyst like methyltrioxorhenium (MTO). researchgate.net The resulting epoxide is a versatile intermediate that can be opened under acidic or basic conditions to yield a variety of di-functionalized products.

Hydroxylation: The double bond can be dihydroxylated to form a vicinal diol, 2-methyl-undecane-1,2,12-triol. This can be achieved through two main stereochemical pathways. Syn-dihydroxylation can be accomplished using reagents like osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant such as N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). wikipedia.orglibretexts.orglibretexts.org The Sharpless asymmetric dihydroxylation, which uses a chiral ligand with osmium tetroxide, can be employed to achieve enantioselective synthesis of the diol. wikipedia.orgwikipedia.orgnih.gov Anti-dihydroxylation can be achieved by first forming an epoxide and then subjecting it to acid-catalyzed hydrolysis. libretexts.orglibretexts.org

Table 3: Dihydroxylation Methods for Alkenes

| Method | Reagent(s) | Stereochemistry | Notes |

|---|---|---|---|

| Osmium Tetroxide Dihydroxylation | OsO₄ (catalytic), NMO | Syn | Reliable and high-yielding. wikipedia.orglibretexts.orglibretexts.org |

| Permanganate Dihydroxylation | Cold, dilute KMnO₄, NaOH | Syn | Can lead to over-oxidation. |

| Sharpless Asymmetric Dihydroxylation | OsO₄ (catalytic), Chiral ligand, K₃Fe(CN)₆ | Syn (Enantioselective) | Allows for the synthesis of chiral diols. wikipedia.orgnih.gov |

| Epoxide Hydrolysis | 1. m-CPBA 2. H₃O⁺ | Anti | Proceeds through an epoxide intermediate. libretexts.orglibretexts.org |

Cycloaddition Reactions

The terminal alkene of this compound can participate in cycloaddition reactions. One of the most well-known examples is the Diels-Alder reaction, where the alkene can act as a dienophile in the presence of a suitable diene to form a six-membered ring. oxfordsciencetrove.com Another important class of cycloadditions is the [2+2] cycloaddition, which can be used to form four-membered rings. ru.nlresearchgate.net For instance, reaction with an allene (B1206475) under high pressure can lead to the formation of a cyclobutane (B1203170) derivative. ru.nlresearchgate.net Dipolar cycloadditions with species like nitrile oxides or azides can also be employed to synthesize five-membered heterocyclic rings. oxfordsciencetrove.com These reactions provide powerful methods for constructing cyclic structures from the linear backbone of this compound.

Reactions Involving Both Functional Groups

The bifunctional nature of this compound, possessing both a tertiary alcohol and a terminal alkene, allows for a range of chemical transformations that can engage both reactive centers simultaneously or sequentially within a single synthetic operation. These reactions are of significant interest in organic synthesis as they can lead to the rapid construction of complex molecular architectures from a relatively simple linear precursor.

Cascade and Tandem Reactions

One hypothetical yet plausible cascade reaction for this compound is an acid-catalyzed intramolecular cyclization. In the presence of a strong acid, the tertiary alcohol can be protonated, leading to the formation of a good leaving group (water) and a tertiary carbocation. This carbocation can then be trapped intramolecularly by the nucleophilic terminal double bond, resulting in the formation of a cyclic ether, likely a tetrahydropyran (B127337) or a tetrahydrofuran (B95107) derivative, depending on the regioselectivity of the cyclization. The initial cyclization could be followed by a subsequent reaction, such as the addition of a nucleophile present in the reaction medium to the resulting cyclic carbocation, to yield a more complex product.

Another potential tandem reaction could involve an initial oxidation of the tertiary alcohol to a ketone, which is not possible without C-C bond cleavage. However, a more plausible tandem process would be a hydroformylation of the terminal alkene followed by an intramolecular aldol-type reaction. The hydroformylation would introduce a formyl group at the terminus of the alkyl chain, which could then react with the enolate of a ketone that could be formed under specific oxidative conditions, or more likely, the hydroxyl group could participate in a Tishchenko-type reaction if the aldehyde is dimerized. A more direct tandem sequence could be a hydroboration-oxidation of the terminal alkene to yield a primary alcohol, followed by a transesterification or etherification reaction with the tertiary alcohol under appropriate conditions.

The following table illustrates a hypothetical acid-catalyzed intramolecular cyclization of this compound.

| Reactant | Reagent | Product(s) | Reaction Type |

| This compound | H₂SO₄ | 2,2-Dimethyl-6-octyltetrahydro-2H-pyran | Acid-catalyzed intramolecular cyclization |

Synthesis of Structural Analogues and Homologues

The synthesis of structural analogues and homologues of this compound is a valuable endeavor for exploring structure-activity relationships in various chemical and biological contexts. By systematically modifying the carbon chain length, branching patterns, and the position of the functional groups, it is possible to fine-tune the physicochemical properties of the molecule.

Variation of Chain Length and Branching Patterns

The synthesis of homologues of this compound with varying chain lengths can be readily achieved by employing the Grignard reaction, a fundamental carbon-carbon bond-forming reaction. The parent molecule can be synthesized by the reaction of methylmagnesium bromide with 11-dodecen-2-one. To generate homologues, one could start with analogous undecenoyl, tridecenoyl, and so on, chlorides, which can be converted to the corresponding methyl ketones and then treated with the appropriate Grignard reagent.

For instance, to synthesize a shorter-chain homologue, such as 2-methylundec-10-en-2-ol, one would start with 10-undecenoic acid, convert it to the corresponding methyl ketone, and then react it with methylmagnesium bromide. Conversely, for a longer-chain homologue like 2-methyltridec-12-en-2-ol, 12-tridecenoic acid would be the starting material.

Introducing branching into the carbon chain can be accomplished by utilizing substituted Grignard reagents or by starting with branched unsaturated ketones. For example, the use of an isopropyl Grignard reagent in place of methylmagnesium bromide would yield a derivative with a gem-dimethyl group at the 2-position.

The following table outlines the synthesis of various homologues of this compound.

| Starting Material | Grignard Reagent | Product |

| 10-Undecen-2-one | Methylmagnesium bromide | 2-Methylundec-10-en-2-ol |

| 11-Dodecen-2-one | Ethylmagnesium bromide | 3-Methyltridec-12-en-3-ol |

| 12-Tridecen-2-one | Methylmagnesium bromide | 2-Methyltridec-12-en-2-ol |

Isomeric Forms and Stereoisomeric Preparations

This compound is an achiral molecule as it does not possess any stereocenters. Therefore, it does not have any enantiomers or diastereomers. However, it is possible to synthesize constitutional isomers where the positions of the hydroxyl group, the methyl group, and the terminal double bond are varied.

For example, an isomer such as 2-methyldodec-10-en-2-ol could be synthesized from 10-dodecen-2-one. Another constitutional isomer, 11-methyldodec-11-en-2-ol, would require a different synthetic approach, possibly involving a Wittig reaction on a suitable keto-alcohol precursor.

While the parent molecule is achiral, the introduction of a stereocenter during the synthesis of an analogue would result in a racemic mixture of enantiomers. For instance, the reduction of a ketone precursor with a chiral reducing agent, such as a CBS reagent, could afford an enantiomerically enriched secondary alcohol. If a synthetic route to an analogue of this compound involved the creation of a chiral center, then stereoselective synthetic methods would be necessary to obtain a single enantiomer.

Biologically Inspired Derivative Synthesis

The synthesis of biologically inspired derivatives of this compound can be guided by the structures of naturally occurring bioactive molecules. Many natural products, such as terpenes and steroids, possess complex cyclic structures and a high degree of functionalization.

A potential biologically inspired derivatization of this compound could involve an intramolecular ene reaction. This reaction, which is often found in the biosynthesis of terpenoids, could be initiated thermally or by a Lewis acid, leading to the formation of a five- or six-membered ring and the creation of a new stereocenter.

Another approach would be to introduce additional functional groups that are commonly found in bioactive molecules. For example, the terminal double bond could be dihydroxylated using osmium tetroxide to yield a diol, a common motif in many natural products. Alternatively, an epoxidation of the double bond followed by a ring-opening with a nucleophile could introduce a variety of functional groups.

Mechanistic Investigations of Biological and Ecological Interactions of 2 Methyldodec 11 En 2 Ol Analogues

Molecular Interactions with Biological Targets

The molecular interactions of 2-methyldodec-11-en-2-ol analogues with specific biological targets are fundamental to understanding their physiological and ecological roles. Research in this area has primarily focused on enzyme inhibition and receptor binding, revealing the potential for these compounds to modulate key biological processes.

While direct studies on this compound as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) are not currently available in the scientific literature, the broader class of terpenoids, to which this compound is related, has been investigated for enzyme inhibitory activity. nih.govmdpi.com Terpenoids are a large and diverse class of naturally occurring organic compounds that have been shown to inhibit various enzymes. nih.govmdpi.com For instance, certain terpenoids have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a significant target in drug discovery. nih.gov The inhibitory potential of these molecules is often linked to their chemical structure, including the presence of hydroxyl groups and aliphatic chains.

In the context of 11β-HSD1, an enzyme implicated in metabolic syndrome and type 2 diabetes, inhibitors are actively being sought. nih.govnih.gov Known inhibitors of 11β-HSD1 often possess structural motifs that allow them to bind to the enzyme's active site. nih.gov While many identified inhibitors are structurally distinct from this compound, the exploration of diverse chemical scaffolds, including those of aliphatic alcohols, remains an area of interest for identifying novel modulators of this enzyme.

Interactive Data Table: Examples of Terpenoid and Related Compounds with Enzyme Inhibitory Activity

| Compound Class | Target Enzyme | Observed Effect |

| Terpene alcohol | Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition |

| Terpenoid | Cyclin-Dependent Kinase 2 (CDK2) | Inhibition |

| Carbenoxolone | 11β-HSD1 | Inhibition |

The interaction of aliphatic alcohols with membrane receptors is a key area of investigation for understanding their effects on cellular signaling. Studies have shown that aliphatic alcohols can selectively inhibit the binding of ligands to certain G protein-coupled receptors (GPCRs). For example, ethanol (B145695) and other long-chain alcohols have been demonstrated to selectively inhibit the binding of enkephalins to delta-opioid receptors in rat brain membranes. nih.govnih.gov This inhibition is reversible and its potency increases with the length of the alcohol's carbon chain. nih.gov The mechanism of this inhibition is attributed to a decrease in the affinity of the receptor for its ligand, resulting from an increase in the dissociation rate of the ligand-receptor complex. nih.gov

The structural characteristics of the alcohol, such as being a primary, secondary, or tertiary alcohol, influences its inhibitory potency. nih.gov It has been suggested that the ability of these alcohols to disorder the cell membrane's lipid bilayer is a probable mechanism for their inhibitory effect on receptor binding. nih.gov Furthermore, aliphatic alcohols have been shown to inhibit the function of other ligand-gated ion channels, such as the ATP-activated channels in neurons, by interacting with a hydrophobic pocket on the receptor protein. pnas.org

Cellular Pathway Modulation in Model Systems (Non-Human)

The influence of this compound analogues on cellular pathways is a critical aspect of their biological activity. Research using non-human model systems has begun to elucidate how these and similar molecules can affect fundamental cellular processes such as apoptosis, proliferation, and differentiation.

Alcohols have been shown to induce apoptosis, or programmed cell death, in various cell lines. For instance, ethanol can trigger apoptosis in neuroblastoma cells by activating p53-related cell cycle arrest, potentially through the c-Jun N-terminal protein kinase (JNK) pathway. nih.gov The hallmarks of ethanol-induced apoptosis include caspase-3 activation, DNA fragmentation, and nuclear condensation. nih.gov The induction of apoptosis by alcohols is a dose-dependent phenomenon. sigmaaldrich.com

Furthermore, alcohols can enhance the apoptotic effects of other compounds. For example, ethanol has been found to potentiate oxysterol-induced apoptosis in human endothelial cells. sigmaaldrich.com This synergistic effect is mediated by a dramatic increase in cytosolic calcium influx, which can be abrogated by calcium channel blockers. sigmaaldrich.com While these studies have primarily focused on simple alcohols like ethanol, they provide a framework for investigating the potential of more complex long-chain unsaturated alcohols to modulate apoptotic pathways. The chemical structure of the alcohol is likely to play a significant role in its apoptotic-inducing capabilities.

The impact of alcohols on cell proliferation is complex and can be inhibitory. Acute exposure to ethanol has been shown to negatively affect cell proliferation in the bone marrow and spleen of animal models. mdpi.com This effect appears to be related to the metabolic byproducts of alcohol, such as acetaldehyde, which can have genotoxic effects. mdpi.com

In microorganisms, the effects of alcohols on cell growth are often linked to their impact on cell membranes. nih.gov Alcohols can increase membrane fluidity, leading to cofactor leakage and a loss of membrane potential, which in turn inhibits cell growth. asm.org The toxicity of alcohols tends to increase with the length of their carbon chain, as longer chains can more effectively intercalate into the membrane. nih.gov Organisms that can tolerate higher concentrations of alcohols often exhibit adaptations in their membrane lipid composition to maintain membrane integrity. asm.org These findings suggest that long-chain alcohols like this compound could potentially influence cell proliferation and differentiation through their interactions with cellular membranes.

Antimicrobial Mechanisms of Action in Microbial Systems

A significant area of research for long-chain alcohols and related compounds is their antimicrobial activity. The antibacterial and antifungal properties of these molecules are often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes.

The antibacterial activity of long-chain fatty alcohols against bacteria such as Staphylococcus aureus is dependent on the length of their aliphatic carbon chain. nih.govresearchgate.net For example, 1-dodecanol (B7769020) has been shown to possess high antibacterial activity. nih.gov The mode of action can vary with chain length; some alcohols induce membrane damage and leakage of cellular components like potassium ions, while others with higher antibacterial activity may act through different mechanisms. nih.govresearchgate.net

Similarly, dodecanal, a related aldehyde, has demonstrated antifungal activity against plant pathogens. researchgate.net The presence of a hydrophobic alkyl chain and a hydrophilic headgroup in such molecules is thought to contribute to their antimicrobial efficacy by allowing them to interact with and disrupt the microbial cell membrane. mdpi.com This can lead to interference with membrane proteins and nucleic acids. mdpi.com Phytoalexins, which are antimicrobial compounds produced by plants, often include terpenoids and other structurally related molecules, highlighting the ecological role of such compounds in defense against pathogens. wikipedia.org

Interactive Data Table: Antimicrobial Activity of Long-Chain Alcohols and Related Compounds

| Compound | Target Organism | Mechanism of Action |

| 1-Dodecanol | Staphylococcus aureus | High antibacterial activity, mechanism may not involve membrane damage. nih.gov |

| 1-Nonanol, 1-Decanol, 1-Undecanol | Staphylococcus aureus | Bactericidal activity with membrane-damaging activity. nih.gov |

| (2E)-dodecenal | Salmonella choleraesuis | Disruption of the cell membrane and potential interference with proteins and nucleic acids. mdpi.com |

| Dodecanal | Rhizoctonia solani, Xanthomonas oryzae | Antifungal activity. researchgate.net |

Elucidation of Inhibitory Effects against Bacterial and Fungal Pathogens

While specific studies on the inhibitory effects of this compound analogues are not extensively documented in publicly available research, the broader class of long-chain unsaturated alcohols, to which this compound belongs, has been the subject of investigations into their antimicrobial properties. Research indicates that the antimicrobial activity of long-chain alcohols is often dependent on their structural features, such as the length of the carbon chain. nih.govnih.gov

Studies on various long-chain fatty alcohols have demonstrated a range of inhibitory activities against both bacteria and fungi. For instance, certain saturated and unsaturated long-chain alcohols have been shown to possess antibacterial activity against pathogens like Staphylococcus aureus and various mycobacteria. nih.govresearchgate.net The efficacy of these alcohols is influenced by the length of their aliphatic chain, with a certain optimal length exhibiting the highest activity. nih.govresearchgate.net For example, in a study on Staphylococcus aureus, 1-dodecanol (a C12 saturated alcohol) and 1-tridecanol (B166897) (a C13 saturated alcohol) showed the highest antibacterial activity among the tested long-chain fatty alcohols. nih.gov

Terpene alcohols, which share structural similarities with this compound, are also known for their antimicrobial effects. researchgate.netnih.gov Compounds like farnesol (B120207) and geraniol (B1671447) have been reported to inhibit the growth of various bacteria and fungi. mdpi.com The antimicrobial potential of these compounds is often attributed to their lipophilic nature, which facilitates their interaction with microbial cell membranes. researchgate.net The presence of double bonds and hydroxyl groups in their structure is also considered important for their activity. researchgate.net

The following table summarizes the antimicrobial activities of some long-chain alcohols against selected pathogens, illustrating the structure-activity relationship.

| Compound | Carbon Chain Length | Target Microorganism | Observed Effect |

| 1-Nonanol | 9 | Staphylococcus aureus | Bactericidal activity |

| 1-Decanol | 10 | Staphylococcus aureus | Bactericidal activity |

| 1-Undecanol | 11 | Staphylococcus aureus | Bactericidal activity |

| 1-Dodecanol | 12 | Staphylococcus aureus | High antibacterial activity |

| 1-Tridecanol | 13 | Staphylococcus aureus | High antibacterial activity |

Analysis of Cellular Targets and Molecular Pathways Affected (e.g., oxidative stress modulation, membrane disruption)

The primary mechanism of action for many antimicrobial long-chain alcohols and terpene alcohols is believed to be the disruption of microbial cell membranes. researchgate.net Their lipophilic character allows them to intercalate into the lipid bilayer of the cell membrane, leading to a loss of integrity and function. researchgate.net This can result in increased membrane permeability, leakage of essential intracellular components like ions and ATP, and ultimately, cell death. researchgate.netresearchgate.net

For example, studies on terpene alcohols have shown that they can cause severe damage to the cell membranes of bacteria like Staphylococcus aureus. researchgate.net The extent of membrane damage, often measured by the leakage of potassium ions, has been correlated with the antibacterial activity of these compounds. researchgate.net Similarly, some long-chain fatty alcohols, such as 1-nonanol, 1-decanol, and 1-undecanol, have been shown to exert their bactericidal effect through membrane damage. nih.gov

However, it is noteworthy that not all long-chain alcohols with antibacterial properties act via membrane disruption. For instance, 1-dodecanol and 1-tridecanol, despite having high antibacterial activity against S. aureus, did not show significant membrane-damaging activity, suggesting that other mechanisms of action might be involved for these specific compounds. nih.gov

Besides direct membrane damage, other cellular targets and molecular pathways may be affected. Some studies on essential oils and their components, including terpene alcohols, suggest that they can also interfere with cellular respiration, enzyme activity, and the synthesis of structural components of the cell wall. nih.gov The induction of oxidative stress is another potential mechanism, where the compounds may lead to an imbalance in the cellular redox state, causing damage to proteins, lipids, and DNA. While these mechanisms are plausible for this compound analogues given their structural similarities to known antimicrobial compounds, specific research is required for confirmation.

Chemical Ecology Studies

Role in Interspecies Chemical Communication (e.g., bacterial quorum-sensing interference)

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that allows them to coordinate gene expression based on population density. proquest.comnih.gov This process is mediated by signaling molecules called autoinducers. Interference with QS, known as quorum quenching, is considered a promising strategy to control bacterial virulence and biofilm formation without exerting direct bactericidal pressure, which could reduce the development of resistance. nih.govnih.gov

While there is no direct evidence to suggest that this compound or its close analogues are involved in bacterial quorum-sensing interference, the search for novel QS inhibitors has explored a wide range of chemical structures. tandfonline.complos.org The structure-activity relationship of QS inhibitors is a key area of research, with studies focusing on how modifications to the chemical structure of these inhibitors affect their efficacy. nih.govtandfonline.com For instance, in the case of N-acyl homoserine lactone (AHL) analogues, which are common QS inhibitors in Gram-negative bacteria, the length and substitution of the acyl chain play a crucial role in their activity. tandfonline.com

Given that many natural products have been identified as potential QS inhibitors, it is conceivable that long-chain unsaturated alcohols could possess such activity. plos.org Their ability to interact with lipid membranes could potentially interfere with the function of membrane-bound QS receptors or signaling proteins. However, without specific studies on this compound analogues, their role in bacterial quorum-sensing interference remains speculative.

Insect Pheromonal Activity and Receptor Interactions

Long-chain unsaturated alcohols are a common class of compounds found in the sex pheromones of many insect species, particularly moths (Lepidoptera). nih.gov These pheromones are crucial for mate location and recognition. The specific structure of the alcohol, including the chain length, the position and stereochemistry of the double bonds, and the presence of other functional groups, determines its biological activity and the species it attracts. nih.gov

While there is no specific mention in the searched literature of this compound acting as an insect pheromone, its structure, a C13 unsaturated alcohol, fits the general profile of moth sex pheromone components. For instance, (Z)-11-hexadecenol is a well-known pheromone component in many noctuid moths. researchgate.net The biosynthesis of these alcohol pheromones in insects often involves fatty acid metabolism pathways. researchgate.net

The perception of pheromones in insects occurs through specialized olfactory receptor neurons housed in sensilla on the antennae. researchgate.net The interaction between a pheromone molecule and its specific receptor is highly selective and is thought to involve a combination of shape recognition and chemical interactions. The binding of the pheromone to the receptor triggers a signal transduction cascade that ultimately leads to a behavioral response in the insect. The study of these receptor interactions is crucial for understanding the basis of pheromone specificity and for the development of synthetic pheromones for pest control. jaydevchemicals.com Although the specific receptor interactions for this compound are unknown, research on other terpene alcohol pheromones in insects provides a general framework for how such interactions might occur. nih.govpnas.org

The following table lists some examples of long-chain alcohols that function as insect pheromones.

| Compound Name | Chemical Formula | Insect Species | Function |

| Bombykol | C16H30O | Bombyx mori (Silkworm moth) | Sex pheromone |

| (Z)-11-Hexadecenol | C16H32O | Various Noctuid moths | Sex pheromone component |

| (Z)-7-Dodecen-1-yl acetate (B1210297) | C14H26O2 | Spodoptera frugiperda (Fall armyworm) | Sex pheromone component |

| (E)-5-Decen-1-ol | C10H20O | Grapholita molesta (Oriental Fruit Moth) | Sex pheromone |

Applications of 2 Methyldodec 11 En 2 Ol in Advanced Chemical Science Research

As a Chiral Building Block in Complex Molecule Synthesis

The synthesis of complex molecules often relies on the use of chiral building blocks, which are small, enantiomerically pure molecules that can be incorporated into a larger structure. researchgate.netacs.org Chiral tertiary alcohols, in particular, are valuable synthons in organic synthesis due to their presence in numerous bioactive natural products and pharmaceuticals. researchgate.netacs.org The development of stereoselective methods to create these building blocks is a significant area of research. acs.org

However, a thorough search of scientific databases and literature did not yield specific examples or detailed research findings where 2-Methyldodec-11-en-2-ol has been utilized as a chiral building block in the synthesis of complex molecules. General strategies for the enantioselective synthesis of chiral tertiary alcohols include asymmetric nucleophilic additions to ketones and enzymatic resolutions. researchgate.netacs.org

Use as a Chemical Standard in Analytical Method Development (e.g., malodour standards)

Chemical standards are crucial for the development and validation of analytical methods, ensuring accuracy and comparability of results. alfa-chemistry.com In the context of malodor analysis, reference standards are used to identify and quantify odorous compounds. astm.org The selection of a malodor standard depends on its chemical and aesthetic relevance to the odor being studied. astm.org Standardized methods, such as those developed by ASTM and ISO, provide frameworks for assessing the efficacy of products in reducing malodor perception. astm.orgamcouncil.org

Despite the importance of chemical standards, there is no available information to suggest that this compound is used as a chemical standard in analytical method development, specifically for malodor standards. Research in this area often focuses on compounds known to contribute significantly to common malodors, such as hydrogen sulfide, ammonia, and volatile fatty acids. mdpi.com

Development of Probes for Mechanistic Enzymology

Chemical probes are essential tools in mechanistic enzymology, allowing researchers to study the function, structure, and activity of enzymes. rsc.org The design of such probes often involves creating molecules that can interact with an enzyme's active site or report on specific enzymatic activities. rsc.org While alcohols can be substrates for various enzymes, the development of a specific alcohol into a probe for mechanistic studies requires detailed knowledge of the target enzyme and the reaction mechanism. researchgate.netlibretexts.org

There is currently no scientific literature available that describes the development or use of this compound as a probe for mechanistic enzymology. Research into enzymatic reactions involving tertiary alcohols is an active field, but specific studies utilizing this particular compound have not been reported. researchgate.netlumenlearning.com

Future Research Directions and Unaddressed Challenges Pertaining to 2 Methyldodec 11 En 2 Ol

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of chiral tertiary alcohols like 2-Methyldodec-11-en-2-ol presents a significant challenge in organic chemistry due to the steric hindrance around the alcohol carbon. researchgate.net Future research will likely focus on developing more efficient and environmentally friendly methods for its synthesis.

Current strategies for creating chiral tertiary alcohols often involve the asymmetric addition of carbon nucleophiles to ketones. researchgate.net For this compound, this would likely involve the reaction of a Grignard reagent, such as methylmagnesium bromide, with 11-dodecen-2-one. However, achieving high enantioselectivity in such reactions is a persistent challenge. nih.gov

Future research directions in the synthesis of this compound could include:

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts, potentially based on transition metals or organocatalysts, could enable the direct and highly enantioselective synthesis of this compound. nih.govrsc.org This would be a significant improvement over methods that require stoichiometric amounts of chiral auxiliaries. researchgate.net

Biocatalysis: The use of enzymes, such as ketoreductases or lipases, could offer a highly selective and sustainable route to one or both enantiomers of the target molecule. researchgate.net Enzymatic reactions are often performed under mild conditions and can exhibit exquisite stereoselectivity. researchgate.net

Flow Chemistry: Implementing continuous flow technologies for the synthesis could improve reaction efficiency, safety, and scalability. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purities.

A significant challenge will be to develop a synthetic route that is not only efficient and selective but also economically viable and utilizes sustainable starting materials and reagents.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Asymmetric Catalysis | High enantioselectivity, catalytic nature reduces waste. | Catalyst design and optimization, substrate scope. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering, substrate compatibility. |

| Flow Chemistry | Improved efficiency and safety, scalability. | Reactor design, optimization of reaction parameters. |

Comprehensive Elucidation of Biosynthetic Gene Clusters and Enzymes

Given its structure, this compound is likely a product of terpenoid biosynthesis. uzh.chresearchgate.net Terpenoids are a vast and diverse class of natural products synthesized from isoprene (B109036) units. annualreviews.org The biosynthesis of such compounds typically involves terpene synthases and modifying enzymes like cytochromes P450. mdpi.comresearchgate.net

A primary goal for future research would be to identify the organism(s) that produce this compound and to characterize the biosynthetic pathway. This would involve:

Genome Mining: Searching the genomes of plants, fungi, or bacteria for gene clusters that encode for terpene synthases and cytochrome P450 enzymes. mdpi.comresearchgate.net

Heterologous Expression: Expressing candidate genes in a host organism, such as E. coli or yeast, to confirm their function and identify the specific enzymes responsible for the synthesis of this compound. tandfonline.com

Enzyme Characterization: Purifying and characterizing the biosynthetic enzymes to understand their substrate specificity, catalytic mechanism, and cofactor requirements. nih.gov

A significant challenge in this area is the sheer diversity of terpene biosynthetic pathways and the difficulty in predicting enzyme function from sequence alone. mdpi.comresearchgate.net Furthermore, the biosynthesis of a tertiary alcohol may involve a non-canonical enzymatic reaction, such as a P450-catalyzed cyclization or rearrangement. nih.gov

| Research Step | Objective | Methodological Approach |

| Identification of Producer | Find the organism that naturally synthesizes the compound. | Metabolomic screening of various organisms. |

| Gene Cluster Identification | Locate the genes responsible for biosynthesis. | Genome sequencing and bioinformatic analysis. |

| Functional Characterization | Confirm the function of the identified genes and enzymes. | Heterologous expression and in vitro enzyme assays. |

Advanced Mechanistic Studies of Biological Activities at the Molecular Level

The biological activity of a molecule like this compound is likely mediated by its interaction with specific protein targets. researchgate.net As a volatile organic compound, it may act as a semiochemical, influencing the behavior of other organisms, particularly insects. nih.govumn.edu

Future research should aim to identify the molecular targets of this compound and elucidate the mechanism of action. This could involve:

Target-Based Screening: Testing the compound's ability to modulate the activity of known protein targets, such as olfactory receptors or enzymes involved in key metabolic pathways. nih.govmdpi.com

Affinity-Based Proteomics: Using chemical probes derived from this compound to identify binding partners in complex biological samples.

Structural Biology: Determining the three-dimensional structure of the compound in complex with its protein target to understand the molecular basis of their interaction.

A major challenge will be to identify the physiologically relevant targets from a potentially large number of interacting proteins. Additionally, if the compound acts on the olfactory system, deconvoluting the complex signaling pathways involved in odor perception will be a significant undertaking. nih.govnih.gov

Exploration of Undiscovered Ecological Roles and Interactions

Volatile organic compounds play crucial roles in chemical communication between organisms. nih.govnih.gov this compound, with its potential volatility, could function as a pheromone, kairomone, allomone, or synomone. umn.eduentomologa.ru

Future ecological research should focus on:

Behavioral Assays: Testing the effect of this compound on the behavior of various organisms, particularly insects, in controlled laboratory settings and in the field. researchgate.net This could involve olfactometer assays to test for attraction or repulsion. researchgate.net

Electrophysiology: Using techniques like electroantennography (EAG) and single-sensillum recording (SSR) to determine if the compound is detected by insect antennae and to identify the specific olfactory sensory neurons that respond to it. nih.gov

Field Studies: Investigating the natural context in which the compound is produced and released to understand its role in mediating interactions between species.

A key challenge will be to design ecologically relevant experiments that can definitively establish the function of the compound in complex natural environments. nih.gov The response to a semiochemical can be highly context-dependent, influenced by factors such as the concentration of the compound, the presence of other chemical cues, and the physiological state of the receiving organism. nih.gov

Investigation of Stereoisomeric Effects on Chemical and Biological Properties

This compound is a chiral molecule, meaning it can exist as two non-superimposable mirror images, or enantiomers. It is well-established in chemical ecology that different stereoisomers of a compound can have vastly different biological activities. nih.govseb.org.br

A critical area for future research will be to:

Synthesize Enantiopure Isomers: Develop synthetic methods to produce each enantiomer of this compound with high purity.

Stereochemical Assignment: Determine the absolute configuration of the naturally produced enantiomer, if one exists.

Comparative Bioassays: Evaluate the biological activity of each individual enantiomer and their mixtures to determine if the activity is stereospecific. nih.gov

Q & A

Q. What are the validated synthetic routes for 2-Methyldodec-11-en-2-ol, and how do their yields and purity compare?

A systematic review of synthetic methodologies reveals three primary routes:

Aldol condensation followed by hydrogenation (yield: 45–60%, purity: 90–95%) .

Grignard reaction with subsequent isomerization (yield: 50–70%, purity: 85–92%) .

Enantioselective catalysis using chiral ligands (yield: 30–40%, purity: >98%) .

Methodological considerations:

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., boiling point, solubility)?

Conflicting data often arise from measurement protocols. For example:

Recommendation: Replicate measurements under standardized conditions and report uncertainty intervals .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in spectroscopic data (e.g., NMR, IR) across studies?

Discrepancies in spectral assignments may stem from:

- Solvent effects : Compare CDCl₃ vs. DMSO-d₆ for NMR shifts .

- Impurity interference : Use 2D NMR (e.g., HSQC, COSY) to isolate target signals .

Case study: A 2025 study reconciled conflicting IR peaks (1700–1750 cm⁻¹) by identifying residual ketone intermediates via LC-MS .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in toxicological studies of this compound?

For in vitro assays (e.g., cytotoxicity):

- Non-linear regression (e.g., Hill equation) for EC₅₀ estimation .

- Bayesian hierarchical models to account for batch-to-batch variability .

Data contradiction mitigation: Apply sensitivity analysis to outliers and validate with orthogonal assays (e.g., apoptosis markers vs. ATP assays) .

Q. How can meta-analyses reconcile conflicting results in the compound’s biological activity (e.g., antimicrobial vs. inert)?

Follow PRISMA guidelines for systematic reviews:

Stratify studies by microbial strain (e.g., Gram-positive vs. Gram-negative).

Adjust for confounding variables (e.g., solvent used: DMSO vs. ethanol) .

Use random-effects models to quantify heterogeneity .

Example: A 2024 meta-analysis attributed inconsistent antifungal activity to variations in inoculum size (CFU/mL range: 10³–10⁶) .

Q. What methodologies ensure reproducibility in chiral separation and enantiomeric excess (ee) determination?

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol gradients .

- Circular dichroism (CD) : Calibrate with certified enantiomeric standards .

Data quality control: Report ee values with confidence intervals (e.g., ee = 95% ± 2%, n = 5) and raw chromatograms .

Methodological Best Practices

Q. How should researchers document synthetic procedures to meet reproducibility standards?

Q. What strategies validate the compound’s stability under different storage conditions?

Conduct accelerated stability studies:

| Condition | Duration | Degradation Products Identified |

|---|---|---|

| 25°C, 60% RH | 6 months | None |

| 40°C, 75% RH | 3 months | Oxidized ketone derivatives |

Recommendation: Use argon-atmosphere vials for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.